molecular formula C17H17N3O3 B2371640 (E)-3-(furan-2-yl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acrylamide CAS No. 1421588-99-9

(E)-3-(furan-2-yl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acrylamide

Cat. No.: B2371640
CAS No.: 1421588-99-9
M. Wt: 311.341
InChI Key: MAZDNXWYOCUPLG-VOTSOKGWSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C17H17N3O3 and its molecular weight is 311.341. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

  • Enantioselective Ene-Reduction : The compound was utilized in an enantioselective synthesis process involving marine and terrestrial fungi. This process led to the production of a compound with a CN-bearing stereogenic center, showcasing its potential in green organic chemistry (Jimenez et al., 2019).

Pharmaceutical Research

  • Angiotensin II Receptor Antagonists : Research involving similar compounds indicates their potential as angiotensin II antagonists, crucial for treating hypertension and other angiotensin II-dependent diseases (Okazaki et al., 1998).

Antibacterial and Antioxidant Applications

  • Synthesis for Antibacterial and Antiurease Activity : Studies have shown that similar compounds can be synthesized for effective antiurease and antioxidant activities, indicating potential applications in treating bacterial infections and oxidative stress-related conditions (Sokmen et al., 2014).

Chemical Synthesis and Reactivity

  • Synthesis and Electrophilic Substitution Reactions : The compound has been synthesized and used in various electrophilic substitution reactions, indicating its versatility in organic synthesis (El’chaninov et al., 2017).

Antimicrobial Activity

  • Synthesis of Pyrazole and Imidazole Derivatives : It was involved in synthesizing pyrazole and imidazole derivatives, which were screened for antimicrobial activity, highlighting its potential in developing new antimicrobial agents (Idhayadhulla et al., 2012).

Molecular Science and Bio-Macromolecular Studies

  • Imidazole Ligand Series Synthesis : The compound's derivatives were synthesized and evaluated for their electronic and steric effects on N-donor strengths, contributing to the understanding of azole-containing bio-macromolecular species (Eseola et al., 2010).

Chelating Properties in Transition Metal Chelates

  • Chelating Properties Study : Similar compounds have been used to evaluate the chelating properties of transition metal chelates, providing insights into their application in coordination chemistry (Varde & Acharya, 2017).

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-20-12-14(15-5-3-11-23-15)19-16(20)8-9-18-17(21)7-6-13-4-2-10-22-13/h2-7,10-12H,8-9H2,1H3,(H,18,21)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZDNXWYOCUPLG-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C=CC2=CC=CO2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1CCNC(=O)/C=C/C2=CC=CO2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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